N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-ethoxy-1,3-benzothiazole, furan-2-carboxylic acid, and piperidine-4-carboxylic acid. The synthesis might involve the following steps:
Formation of Benzothiazole Intermediate: The 6-ethoxy-1,3-benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Acylation Reaction: The benzothiazole intermediate can undergo an acylation reaction with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding benzothiazole-furan intermediate.
Coupling with Piperidine: The final step involves coupling the benzothiazole-furan intermediate with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions at the benzothiazole or furan rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-3-carboxamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy group on the benzothiazole ring and the furan-2-carbonyl group attached to the piperidine ring contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-26-14-5-6-15-17(12-14)28-20(21-15)22-18(24)13-7-9-23(10-8-13)19(25)16-4-3-11-27-16/h3-6,11-13H,2,7-10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMQZJQIIZGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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